Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate
Description
Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate is a carbamate derivative characterized by a methoxy-substituted phenyl ring and a methyl group at the 5-position. This compound belongs to a broader class of carbamoyl formates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 2-(3-methoxy-5-methylanilino)-2-oxoacetate |
InChI |
InChI=1S/C11H13NO4/c1-7-4-8(6-9(5-7)15-2)12-10(13)11(14)16-3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
SSPMHOJIFKZAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)NC(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate typically involves the reaction of 3-methoxy-5-methylphenyl isocyanate with methyl formate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a base such as triethylamine, to facilitate the formation of the carbamoyl linkage . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes exploring its potential as a pharmacological agent due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Methyl (3-Hydroxyphenyl)-carbamate (CAS 13683-89-1)
- Structural Differences : Replaces the 3-methoxy and 5-methyl groups with a single hydroxyl group at the 3-position of the phenyl ring .
- However, the absence of methyl groups may reduce steric hindrance, affecting binding interactions in biological systems.
- Regulatory and Safety Profile : Classified under CLP regulations with a "Warning" signal word due to moderate hazards, whereas the methoxy-methyl analog’s safety data remain unspecified .
b. Ethyl [(2-Methoxyphenyl)methyl]carbamoylformate
- Structural Differences : Substitutes the methyl ester with an ethyl group and modifies the phenyl ring substituents (2-methoxy vs. 3-methoxy-5-methyl) .
- Synthetic and Commercial Relevance : Ethyl esters generally exhibit higher lipophilicity, which may influence pharmacokinetic properties. The commercial availability of ethyl derivatives (2 suppliers) suggests easier scalability compared to methyl analogs .
c. Methyl 2-((1-(2,4-Dichloro-5-(phenylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl(methoxy)carbamate
- Structural Complexity : Incorporates a triazole ring, dichloro, and phenylsulfonamido groups, significantly increasing molecular weight (592 g/mol) and complexity .
- Analytical Data: 1H-NMR: Distinct peaks at δ 2.18 (CH3), 4.97 (CH2), and 7.17–8.02 (ArH) highlight the influence of bulky substituents on spectral patterns . Elemental Analysis: Discrepancies in nitrogen content (Found: 11.46% vs.
Environmental and Industrial Relevance
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |
|---|---|---|---|
| Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate | ~265 (estimated) | Methoxy, methyl, carbamate | Moderate polarity |
| Methyl (3-hydroxyphenyl)-carbamate | 181.18 | Hydroxyl, carbamate | High polarity |
| Ethyl [(2-methoxyphenyl)methyl]carbamoylformate | 283.30 | Ethyl ester, methoxy | Lipophilic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
